molecular formula C23H31ClN2O B10857268 MenA-IN-2

MenA-IN-2

Cat. No.: B10857268
M. Wt: 387.0 g/mol
InChI Key: IELKIDMEJICGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MenA-IN-2 is a chemical compound known for its inhibitory effects on 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MenA-IN-2 involves multiple steps, starting with the preparation of 1,4-dihydroxy-2-naphthoate. This compound is then subjected to prenylation using isoprenyl diphosphate under specific conditions. The reaction typically requires the presence of a divalent cation such as magnesium for optimal activity and is carried out at a pH of 8.5 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: MenA-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while substitution reactions can yield a variety of substituted naphthoates .

Scientific Research Applications

MenA-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

MenA-IN-2 exerts its effects by inhibiting the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This enzyme is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate, a critical step in the biosynthesis of menaquinone. By inhibiting MenA, this compound disrupts the production of menaquinone, thereby impairing the electron transport chain in bacteria and inhibiting their growth .

Comparison with Similar Compounds

Uniqueness: MenA-IN-2 is unique in its high potency and selectivity for MenA, making it a valuable tool for studying the biosynthesis of menaquinone and developing new antimicrobial agents. Its ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations sets it apart from other similar compounds .

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline

InChI

InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3

InChI Key

IELKIDMEJICGCF-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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